(1S,2S)-2-(4-Bromo-1H-pyrazol-1-yl)-1-methylcyclohexan-1-ol
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Overview
Description
(1S,2S)-2-(4-Bromo-1H-pyrazol-1-yl)-1-methylcyclohexan-1-ol is a chiral compound featuring a cyclohexane ring substituted with a 4-bromo-1H-pyrazol-1-yl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(4-Bromo-1H-pyrazol-1-yl)-1-methylcyclohexan-1-ol typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide.
Cyclohexane ring formation: The brominated pyrazole is then coupled with a cyclohexanone derivative under basic conditions to form the cyclohexane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in (1S,2S)-2-(4-Bromo-1H-pyrazol-1-yl)-1-methylcyclohexan-1-ol can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium thiolate, or alkoxide salts.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-brominated or de-hydroxylated products.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
(1S,2S)-2-(4-Bromo-1H-pyrazol-1-yl)-1-methylcyclohexan-1-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: It can be used to study the effects of pyrazole derivatives on biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of (1S,2S)-2-(4-Bromo-1H-pyrazol-1-yl)-1-methylcyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-2-(4-Chloro-1H-pyrazol-1-yl)-1-methylcyclohexan-1-ol: Similar structure but with a chlorine atom instead of bromine.
(1S,2S)-2-(4-Methyl-1H-pyrazol-1-yl)-1-methylcyclohexan-1-ol: Similar structure but with a methyl group instead of bromine.
Uniqueness
(1S,2S)-2-(4-Bromo-1H-pyrazol-1-yl)-1-methylcyclohexan-1-ol is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other substituents. This makes it a valuable compound for studying the effects of halogenation on biological activity and chemical reactivity.
Properties
Molecular Formula |
C10H15BrN2O |
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Molecular Weight |
259.14 g/mol |
IUPAC Name |
(1S,2S)-2-(4-bromopyrazol-1-yl)-1-methylcyclohexan-1-ol |
InChI |
InChI=1S/C10H15BrN2O/c1-10(14)5-3-2-4-9(10)13-7-8(11)6-12-13/h6-7,9,14H,2-5H2,1H3/t9-,10-/m0/s1 |
InChI Key |
GCDRUPPDVLTYAF-UWVGGRQHSA-N |
Isomeric SMILES |
C[C@@]1(CCCC[C@@H]1N2C=C(C=N2)Br)O |
Canonical SMILES |
CC1(CCCCC1N2C=C(C=N2)Br)O |
Origin of Product |
United States |
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